(2E,5E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
(2E,5E)-2-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(2-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone ring substituted with chlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(2-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate hydrazones with thiazolidinone derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-2-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(2-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Electrophilic substitution reactions may require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(2E,5E)-2-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(2-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it of interest for therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2E,5E)-2-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(2-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(2E,5E)-2-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(2-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H11ClFN3OS |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
(2E,5E)-2-[(E)-(2-chlorophenyl)methylidenehydrazinylidene]-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11ClFN3OS/c18-13-7-3-1-6-12(13)10-20-22-17-21-16(23)15(24-17)9-11-5-2-4-8-14(11)19/h1-10H,(H,21,22,23)/b15-9+,20-10+ |
InChI Key |
CGDQWUNBQLACGC-SABIUBGXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N/C(=N\N=C\C3=CC=CC=C3Cl)/S2)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=NN=CC3=CC=CC=C3Cl)S2)F |
Origin of Product |
United States |
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